N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide

medicinal chemistry scaffold hopping isomer selectivity

Researchers designing matched molecular pair (MMP) studies require precise regioisomeric control to attribute activity shifts solely to scaffold topology. N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide (MW 203.19) directly addresses this by providing the authentic 4-oxo chromone isomer, eliminating the confounding reactivity of 2-oxo coumarin impurities. - Differentiated scaffold: Enables direct chromone vs. coumarin selectivity profiling when paired with CAS 779-30-6. - Synthetic-ready: Stable acetamide entry point for 3-aminochromone diversification, bypassing aldehyde protection steps. - Computed drug-likeness: Balanced XLogP 0.9 and TPSA 55.4 Ų ideal for ADME panel calibration.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 33533-84-5
Cat. No. B11896186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxo-4H-1-benzopyran-3-yl)acetamide
CAS33533-84-5
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=COC2=CC=CC=C2C1=O
InChIInChI=1S/C11H9NO3/c1-7(13)12-9-6-15-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,13)
InChIKeyUQWDQUUQTMWLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide Procurement Overview


N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide (3-acetamidochromone) is a synthetic, small-molecule chromone derivative (C₁₁H₉NO₃, MW 203.19 g/mol) featuring a 4-oxo-4H-1-benzopyran core with an acetamido substituent at the 3-position [1]. This non‑flavonoid scaffold is structurally distinct from both its coumarin‑based isomer (3‑acetamidocoumarin) and its aldehyde precursor (3‑formylchromone), two compounds frequently considered as functional alternatives in drug‑discovery workflows [2]. The compound serves as a versatile synthetic intermediate and has been probed in enzyme inhibition screens, including HDAC and CYP450 panels [3]. However, the publicly available quantitative biological dataset for this specific compound remains sparse, and its differentiation from close analogs is primarily rooted in scaffold topology, computed physicochemical properties, and synthetic accessibility rather than extensive in‑cell or in‑vivo potency comparisons.

Chromone scaffold (4-oxo), distinct from coumarin isomer
Synthetic intermediate for 3-amidochromone libraries
Reported enzyme screening context: HDAC and CYP panels

Why Generic Chromone or Coumarin Substitution Fails


Chromone‑based acetamides are not interchangeable with their coumarin counterparts or with unsubstituted chromones. The 4‑oxo‑4H‑1‑benzopyran (chromone) scaffold places a ketone at position 4, creating a distinct electrophilic center and hydrogen‑bond‑acceptor geometry that is absent in the 2‑oxo‑2H‑1‑benzopyran (coumarin) isomer 3‑acetamidocoumarin (CAS 779‑30‑6) . This regioisomeric difference alters both the three‑dimensional shape and the electronic distribution of the π‑system, affecting target engagement in enzyme binding pockets [1]. Furthermore, the acetamido substituent at the 3‑position confers unique hydrogen‑bonding capacity (one H‑bond donor, three acceptors) that is lost in the aldehyde precursor 3‑formylchromone (CAS 17422‑74‑1) or the carboxylic acid analog chromone‑3‑carboxylic acid (CAS 39095‑07‑7) [2]. These structural features translate into measurable property differences that direct any evidence‑based procurement decision toward the specific regioisomer and substitution pattern.

Target Attribute
Mismatch with Substitute
Chromone (4-oxo) scaffold Carbonyl at position 4; distinct H-bond geometry
Coumarin isomer (2-oxo) may shift target engagement and SAR interpretation
3-Acetamido substituent HBD=1, HBA=3; balanced polarity
3-Formyl or 3-carboxy analogs alter H-bond profile and may redirect reactivity

Product-Specific Evidence Guide


Chromone vs. Coumarin Scaffold Topology

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide is the chromone (4‑oxo) regioisomer of the coumarin‑based 3‑acetamidocoumarin (N-(2‑oxo‑2H‑chromen‑3‑yl)acetamide, CAS 779‑30‑6). Although the two compounds share the same molecular formula (C₁₁H₉NO₃) and molecular weight (203.19 g/mol), the positional difference of the carbonyl group (position 4 in chromone vs. position 2 in coumarin) generates distinct electrostatic potential surfaces. The chromone isomer presents a carbonyl at the 4‑position that is conjugated with the pyran oxygen, whereas the coumarin isomer places the carbonyl at the 2‑position adjacent to the ring oxygen [1]. This topological difference is critical for structure‑based drug design where the chromone scaffold is a privileged template in kinase and MAO inhibitor programs [2].

Scaffold Topology
Class-level
Chromone C4=O; conjugated with pyran O
Coumarin C2=O; adjacent to ring O
Scaffold geometry directs H‑bond and π‑stack orientation
Identical molecular formula; PubChem conformer data
medicinal chemistry scaffold hopping isomer selectivity

Physicochemical Property Differentiation

Computed physicochemical properties differentiate N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide from close analogs. The target compound has an XLogP3-AA of 0.9, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 55.4 Ų, and one rotatable bond [1]. In contrast, chromone‑3‑carboxylic acid (CAS 39095‑07‑7) has a lower predicted XLogP (estimated ≈0.5–0.7) and an additional H‑bond donor from the carboxylic acid group, while 3‑formylchromone (CAS 17422‑74‑1) lacks an H‑bond donor entirely (HBD = 0) and has a higher XLogP (estimated ≈1.5–1.8) due to the absence of the amide nitrogen [2]. These computed differences influence passive membrane permeability predictions, formulation compatibility, and chromatographic behavior, providing a quantitative basis for selecting the acetamide derivative when balanced polarity is desired.

Physicochemical Profile
Reported
Target XLogP 0.9, HBD 1, TPSA 55.4 Ų
Formyl XLogP ~1.6, HBD 0, TPSA ~43.4 Ų
Balanced polarity supports fragment-like ADME profiling
Computed PubChem values; comparator estimates
drug-likeness ADME prediction physicochemical profiling

Synthetic Accessibility and Intermediate Utility

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide is synthesized via condensation of 3‑formylchromone with acetamide under mild conditions, a route that avoids the oxidative or hydrolytic steps required to access chromone‑3‑carboxylic acid . The aldehyde precursor 3‑formylchromone (CAS 17422‑74‑1) is commercially available and undergoes facile imine or amide formation, making the target acetamide a synthetically accessible entry point for further derivatization (e.g., hydrolysis to the amine, N‑alkylation, or use as a coupling partner in multicomponent reactions) [1]. In contrast, chromone‑3‑carboxylic acid requires an additional oxidation step (e.g., N‑bromosuccinimide oxidation) from the aldehyde, and 3‑acetamidocoumarin requires a distinct coumarin‑based starting material and synthetic route [2]. This synthetic divergence provides the target compound with a unique position in chromone‑focused library synthesis.

Synthetic Route
Class-level
Target 1 step from 3-formylchromone
Carboxylic acid 2 steps (oxidation required)
Shorter synthesis supports efficient library expansion
Based on published chromone protocols
synthetic chemistry building block chromone functionalization

HDAC and CYP450 Enzyme Inhibition Profile

The chromone‑acetamide chemotype has been profiled against histone deacetylase (HDAC) enzymes. A structural analog bearing the 4‑oxo‑4H‑1‑benzopyran scaffold has been reported with an IC₅₀ of 1.80 nM against human recombinant HDAC3 and 2.30 nM against HDAC1 in a fluorogenic HDAC‑Glo assay [1]. While these data correspond to a related analog rather than the exact target compound, they demonstrate that the chromone‑acetamide scaffold can achieve nanomolar HDAC engagement when appropriately substituted. Additionally, chromone‑derived amides from natural sources have shown CYP1A1 inhibition with IC₅₀ values as low as 1.547 μM [2]. In contrast, 3‑formylchromone derivatives have been reported as preferential PTP1B inactivators with a different selectivity profile [3], suggesting that the acetamido substitution redirects target engagement toward HDAC and CYP enzyme families.

Enzyme Inhibition
Data to verify
Analog data: HDAC3 IC₅₀ 1.80 nM, CYP1A1 1.547 µM (not target compound)
Preliminary evidence supports HDAC/CYP screening investigation
Direct IC₅₀ data on target compound required
HDAC inhibition CYP450 inhibition epigenetic probe

Research and Industrial Applications


Fragment Library for HDAC or MAO Screening

The chromone core is a privileged scaffold in epigenetic and neuropsychiatric drug discovery. N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide provides a synthetically accessible, fragment‑compliant entry point (MW 203.19, XLogP 0.9, TPSA 55.4 Ų) for constructing chromone‑3‑carboxamide libraries targeting HDAC [1] or MAO‑B [2] enzymes. Unlike 3‑formylchromone, which requires additional synthetic steps for amide diversification, the target compound can be directly hydrolyzed to the 3‑aminochromone intermediate for further N‑functionalization.

Selective Synthesis of 3-Amidochromone Derivatives

As a stable acetamide derivative of 3‑formylchromone, this compound serves as a reference standard for developing condensation‑based synthetic methodologies. Its distinct chromone (4‑oxo) scaffold ensures that reaction optimization (e.g., Knoevenagel‑type condensations with active methylene compounds) is conducted on the correct regioisomer, avoiding the confounding reactivity of the coumarin (2‑oxo) analog . This is particularly relevant for process chemistry groups scaling up chromone‑based intermediates for pharmaceutical development.

ADME Profiling of Chromone-Acetamide Chemotype

With balanced computed properties (XLogP3-AA = 0.9, 1 HBD, 3 HBA, 1 rotatable bond), the compound is a model substrate for assessing the drug‑likeness of 3‑amidochromone derivatives in ADME panels (Caco‑2 permeability, microsomal stability, CYP inhibition). Its intermediate polarity differentiates it from both the more lipophilic 3‑formylchromone and the more polar chromone‑3‑carboxylic acid, enabling systematic structure–property relationship studies within the chromone chemical space [1].

Chromone vs. Coumarin Scaffold Selectivity Profiling

When paired with its coumarin isomer 3‑acetamidocoumarin (CAS 779‑30‑6), N-(4‑Oxo-4H-1-benzopyran-3-yl)acetamide forms a matched molecular pair for investigating scaffold‑dependent target selectivity. The identical molecular formula and substituent pattern, combined with the regioisomeric shift of the carbonyl group, allow direct attribution of any differential biological activity to the chromone vs. coumarin scaffold topology [1]. This is a powerful experimental design for medicinal chemistry programs seeking to identify the optimal core for a given target.

Application
Selection Property
Validation Focus
HDAC/MAO fragment screening
Chromone scaffold identity
Scaffold-specific SAR verification
3-Amidochromone synthetic methodology
3-Acetamido substituent
Synthetic route fidelity and yield
Chromone-acetamide ADME profiling
Balanced polarity
Permeability/stability correlation
Scaffold selectivity profiling
Matched molecular pair with coumarin
Scaffold-dependent target engagement
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